3-Ethyl 6-methyl 4-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-Ethyl 6-methyl 4-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction conditions often require acidic catalysts and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 4-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often include solvents like ethanol or dichloromethane and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Ethyl 6-methyl 4-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-Ethyl 6-methyl 4-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
What sets 3-Ethyl 6-methyl 4-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C24H27NO7 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(4-methoxycarbonylphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C24H27NO7/c1-6-32-24(29)18-13(3)25-16-11-12(2)17(23(28)31-5)21(26)20(16)19(18)14-7-9-15(10-8-14)22(27)30-4/h7-10,12,17,19,25H,6,11H2,1-5H3 |
InChI Key |
GZSFKJPQRLRXNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C(=O)OC)C(=O)C(C(C2)C)C(=O)OC)C |
Origin of Product |
United States |
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